molecular formula C9H11NOS B2892973 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile CAS No. 1537813-35-6

2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile

Cat. No.: B2892973
CAS No.: 1537813-35-6
M. Wt: 181.25
InChI Key: XKOOCBPICNCPCS-UHFFFAOYSA-N
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Description

2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.26 g/mol . This compound contains a thiophene ring, a hydroxy group, and a butanenitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile typically involves the reaction of thiophene derivatives with appropriate nitrile and hydroxy-containing reagents. One common method includes the reaction of thiophene-2-carbaldehyde with butanenitrile in the presence of a base, followed by reduction to introduce the hydroxy group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Hydroxy(thiophen-2-yl)methyl]butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .

Properties

IUPAC Name

2-[hydroxy(thiophen-2-yl)methyl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-7(6-10)9(11)8-4-3-5-12-8/h3-5,7,9,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOOCBPICNCPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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